molecular formula C21H14N4O5 B15013228 2-(4,5-diphenyl-1H-imidazol-2-yl)-4,6-dinitrophenol

2-(4,5-diphenyl-1H-imidazol-2-yl)-4,6-dinitrophenol

Cat. No.: B15013228
M. Wt: 402.4 g/mol
InChI Key: JYOCLQXLGXNRPW-UHFFFAOYSA-N
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Description

2-(4,5-diphenyl-1H-imidazol-2-yl)-4,6-dinitrophenol is a complex organic compound that features an imidazole ring substituted with phenyl groups and a dinitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-diphenyl-1H-imidazol-2-yl)-4,6-dinitrophenol typically involves multi-step organic reactions. One common method starts with the preparation of 4,5-diphenyl-1H-imidazole, which is then further reacted with 4,6-dinitrophenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-diphenyl-1H-imidazol-2-yl)-4,6-dinitrophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The phenolic hydrogen can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(4,5-diphenyl-1H-imidazol-2-yl)-4,6-dinitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4,5-diphenyl-1H-imidazol-2-yl)-4,6-dinitrophenol involves its interaction with specific molecular targets. For instance, its phenolic group can form hydrogen bonds with enzymes, inhibiting their activity. The nitro groups can participate in redox reactions, affecting cellular processes. The imidazole ring can interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol
  • 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol

Uniqueness

2-(4,5-diphenyl-1H-imidazol-2-yl)-4,6-dinitrophenol is unique due to the presence of both the dinitrophenol and imidazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H14N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

2-(4,5-diphenyl-1H-imidazol-2-yl)-4,6-dinitrophenol

InChI

InChI=1S/C21H14N4O5/c26-20-16(11-15(24(27)28)12-17(20)25(29)30)21-22-18(13-7-3-1-4-8-13)19(23-21)14-9-5-2-6-10-14/h1-12,26H,(H,22,23)

InChI Key

JYOCLQXLGXNRPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)C4=CC=CC=C4

Origin of Product

United States

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